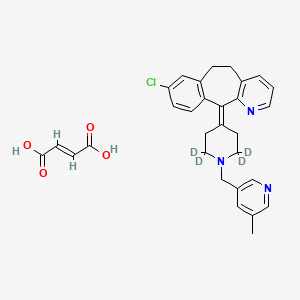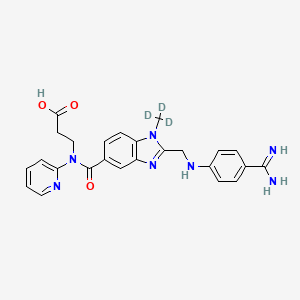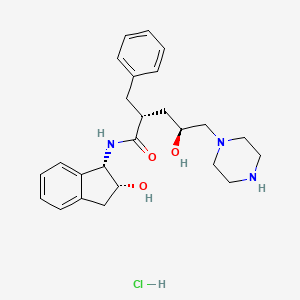
4'-Epi Lamivudine-15N2,13C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Epi Lamivudine-15N2,13C is a stable isotope-labeled variant of 4’-Epi Lamivudine, where specific nitrogen atoms are replaced with nitrogen-15 (15N) and certain carbon atoms with carbon-13 (13C) . This compound is an isomer of lamivudine, a nucleoside reverse transcriptase inhibitor used primarily in the treatment of HIV and hepatitis B infections.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Epi Lamivudine-15N2,13C involves the incorporation of isotopically labeled nitrogen and carbon atoms into the lamivudine structure. The process typically starts with the synthesis of the labeled nucleoside base, followed by the attachment of the labeled sugar moiety. The reaction conditions often involve the use of protecting groups to ensure selective reactions at desired positions .
Industrial Production Methods
Industrial production of 4’-Epi Lamivudine-15N2,13C follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and isotopic enrichment of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the synthesis and confirm the structure of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
4’-Epi Lamivudine-15N2,13C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its original state or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
4’-Epi Lamivudine-15N2,13C is used extensively in scientific research, including:
Biology: To investigate metabolic pathways and enzyme interactions using isotopic labeling techniques.
Medicine: In pharmacokinetic studies to track the distribution and metabolism of lamivudine in the body.
Industry: For quality control and validation of analytical methods in pharmaceutical manufacturing.
Mécanisme D'action
4’-Epi Lamivudine-15N2,13C exerts its effects by inhibiting the reverse transcriptase enzyme of HIV and hepatitis B virus. The compound is phosphorylated intracellularly to its active triphosphate form, which is then incorporated into the viral DNA by the reverse transcriptase enzyme. This incorporation results in DNA chain termination, effectively halting viral replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lamivudine-13C,15N2: Another isotopically labeled variant of lamivudine with similar inhibitory effects on reverse transcriptase.
Lamivudine: The parent compound, widely used in the treatment of HIV and hepatitis B.
Zidovudine: Another nucleoside reverse transcriptase inhibitor used in combination therapy for HIV.
Uniqueness
4’-Epi Lamivudine-15N2,13C is unique due to its specific isotopic labeling, which allows for detailed studies of its metabolic pathways and interactions. This labeling provides a powerful tool for researchers to trace the compound’s behavior in biological systems and understand its mechanism of action at a molecular level.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for '4'-Epi Lamivudine-15N2,13C' involves the introduction of two isotopes, nitrogen-15 and carbon-13, into the molecule of 4'-Epi Lamivudine. This can be achieved through a series of synthetic steps that involve the use of appropriate starting materials and reagents.", "Starting Materials": [ "4'-Epi Lamivudine", "15N-labeled ammonia", "13C-labeled formaldehyde", "Sodium cyanoborohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Reaction of 4'-Epi Lamivudine with 15N-labeled ammonia in the presence of sodium cyanoborohydride to form 4'-Epi Lamivudine-15N2", "Step 2: Reaction of 4'-Epi Lamivudine-15N2 with 13C-labeled formaldehyde in the presence of hydrochloric acid to form 4'-Epi Lamivudine-15N2,13C", "Step 3: Purification of the final product by recrystallization or chromatography using ethanol and water as solvents" ] } | |
Numéro CAS |
1246815-07-5 |
Formule moléculaire |
C8H11N3O3S |
Poids moléculaire |
232.233 |
Nom IUPAC |
4-amino-1-[(2R,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one |
InChI |
InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7-/m1/s1/i8+1,10+1,11+1 |
Clé InChI |
JTEGQNOMFQHVDC-PNZYAHHTSA-N |
SMILES |
C1C(OC(S1)CO)N2C=CC(=NC2=O)N |
Synonymes |
(2R-trans)-4-Amino-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2(1H)-pyrimidinone-15N2,13C; 4-Amino-1-[(2R,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2(1H)-pyrimidinone-15N2,13C; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


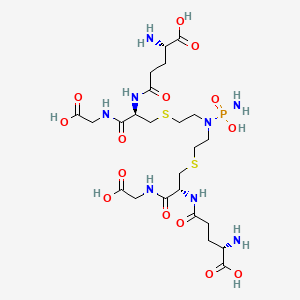
![2H-[1,3]Thiazolo[4,5-b]azepine](/img/structure/B588003.png)
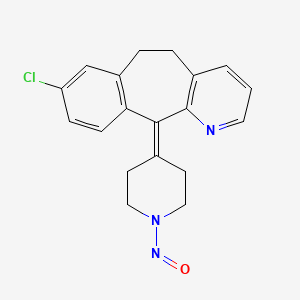
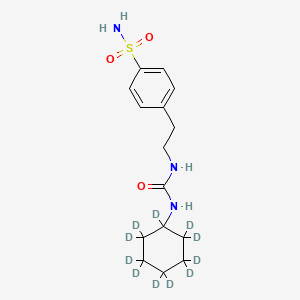
![(4R,8aS)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B588009.png)
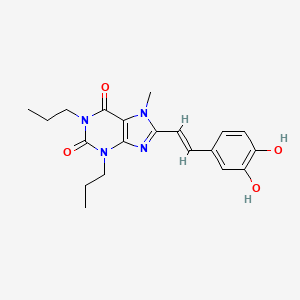
![N-[(2S)-but-3-yn-2-yl]-N-methylacetamide](/img/structure/B588013.png)
